[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate
Description
This compound is a pyrazole derivative featuring a 4-chlorophenylsulfanyl group at position 5, a methyl group at position 1, a phenyl group at position 3, and a 2,4-dichlorobenzoate ester at position 2. The presence of electron-withdrawing substituents (e.g., chlorophenyl and dichlorobenzoate) enhances stability and influences intermolecular interactions, which may improve bioavailability or target binding.
Molecular Formula: C24H17Cl3N2O2S
Molar Mass: ~504.83 g/mol (calculated based on analogs in ).
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl3N2O2S/c1-29-23(32-18-10-7-16(25)8-11-18)20(22(28-29)15-5-3-2-4-6-15)14-31-24(30)19-12-9-17(26)13-21(19)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSKDPKYWIHATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure, which includes a pyrazole ring and various functional groups, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 360.26 g/mol. The presence of both chlorophenyl and sulfanyl groups enhances its lipophilicity, which may influence its interactions with biological targets.
Preliminary studies indicate that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have been reported to possess significant antimicrobial properties. The introduction of the chlorophenyl group may enhance this activity by increasing membrane permeability.
- Anti-inflammatory Effects : Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This is particularly relevant for compounds targeting inflammatory diseases.
- Anticancer Properties : Some pyrazole-based compounds have shown promise in cancer treatment by inducing apoptosis in tumor cells and inhibiting cancer cell proliferation.
Biological Activity Data
The following table summarizes the biological activities associated with compounds structurally related to [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1-methylpyrazole | Pyrazole ring with chlorophenyl | Antimicrobial |
| 3-(4-Chlorophenyl)-2-propenoic acid | Alkenes with chlorophenyl | Anti-inflammatory |
| 1-(5-(Phenylsulfanyl)-pyrazol) | Sulfanyl substituted pyrazole | Anticancer |
Case Studies and Experimental Findings
- Antimicrobial Activity : A study conducted on similar pyrazole derivatives demonstrated significant inhibition against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways.
- Anti-inflammatory Studies : Research published in pharmacological journals highlighted the efficacy of certain pyrazoles in reducing inflammatory markers in animal models. The compounds were shown to decrease levels of prostaglandins and cytokines associated with inflammation.
- Cancer Research : Investigations into the anticancer properties of related compounds revealed that they could induce apoptosis in cancer cell lines through mitochondrial pathways. In vitro studies indicated that these compounds could effectively inhibit tumor growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in substituents at the pyrazole ring or ester group.
Substituent Variations and Key Differences
Table 1: Structural and Molecular Comparison
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate | Not Provided | C24H17Cl3N2O2S | 504.83 | 2,4-Dichlorobenzoate ester |
| {5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate | 318248-32-7 | C24H18Cl2N2O2S | 469.38 | 4-Chlorobenzoate ester |
| Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate | 318237-99-9 | C18H14ClN3O3S | 387.84 | Hydroxyimino methyl, carboxylate ester |
| 5-[(2-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 318247-50-6 | C17H13ClN2OS | 328.81 | 2-Chlorophenylsulfanyl, aldehyde group |
| [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate | 318239-57-5 | C19H13Cl2F3N3O2S | 496.29 | Trifluoromethyl, carbamate group |
Key Observations:
The hydroxyimino methyl group in CAS 318237-99-9 introduces polarity, which may reduce bioavailability but improve solubility in aqueous environments .
The trifluoromethyl group in CAS 318239-57-5 () is strongly electron-withdrawing, which could stabilize the molecule against metabolic degradation .
Functional Group Diversity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
